molecular formula C7H12NO2 B2706941 methyl (R)-piperidine-2-carboxylate CAS No. 43041-11-8

methyl (R)-piperidine-2-carboxylate

Cat. No. B2706941
CAS RN: 43041-11-8
M. Wt: 142.179
InChI Key: BPSLZWSRHTULGU-ZCFIWIBFSA-M
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Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Epigenetics and DNA Methylation Studies

Drug Synthesis and Medicinal Chemistry

The compound’s unique structure makes it valuable in drug development:

    Avibactam Synthesis: Avibactam, a β-lactamase inhibitor used in combination with Ceftazidime, is synthesized from methyl ®-piperidine-2-carboxylate. It serves as a potent antibacterial agent against resistant strains .

    Tamoxifen Production: Grignard reagents derived from piperidine-2-carboxylates are essential in the non-stereoselective synthesis of Tamoxifen, a breast cancer medication .

Materials Science and Luminescent Radicals

The compound’s luminescent properties find applications in materials science:

Biocatalysis and Asymmetric Reduction

Enzymatic reactions involving methyl ®-piperidine-2-carboxylate contribute to chiral compound synthesis:

Chemical Biology and Enzyme Inhibition

Understanding enzyme interactions is critical:

Genomic Research and Epigenetic Profiling Tools

Software tools like methylKit facilitate epigenetic analysis:

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological molecules, its effects on cells or organisms, and any therapeutic effects it might have .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it .

properties

IUPAC Name

methyl (2R)-piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTTWVBUDFUNO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (R)-piperidine-2-carboxylate

Synthesis routes and methods I

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Synthesis routes and methods II

Procedure details

7 ml (2 mmol) of 0.28 M solution of 4-chlorophenylmagnesium iodide in diethyl ether [prepared from 1-chloro-4-iodobenzene (Aldrich) and magnesium] was added dropwise to an ice-cooled solution of 0.605 g (2 mmol) N-[3-4-fluorophenyl)-3-oxopropyl]pipecolic acid methyl ester (from Step 1) in 12 ml anhydrous diethyl ether with stirring under nitrogen. The mixture was stirred at room temperature for 16 hours, poured onto crushed ice and extracted with dichloromethane. The combined organic extracts were washed with brine, concentrated and the residue purified by preparative silica gel TLC with 25% ethyl acetate in hexanes to give 0.037 g (yield 4.5%) N-[3-4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxypropyl]pipecolic acid methyl ester (Compound B30).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophenylmagnesium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pipecolic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

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